N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Description

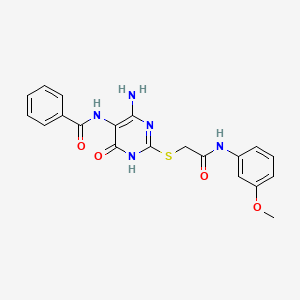

The compound features a pyrimidin-5-yl)benzamide core substituted with a thioether-linked 3-methoxyphenylacetamide moiety. Key structural elements include:

- Pyrimidinone core: A 6-oxo-1,6-dihydropyrimidine ring with an amino group at position 4, critical for hydrogen bonding interactions.

- Thioether bridge: Connects the pyrimidinone to a 2-oxoethyl group substituted with a 3-methoxyphenylamino moiety, influencing solubility and target affinity.

Synthesis typically involves coupling reactions under basic conditions (e.g., cesium carbonate in DMF) , followed by characterization via NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-29-14-9-5-8-13(10-14)22-15(26)11-30-20-24-17(21)16(19(28)25-20)23-18(27)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,22,26)(H,23,27)(H3,21,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKXRTYANVRFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide, also referred to as compound 1, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry. Its unique structure, which includes a pyrimidine ring and various functional groups, suggests potential biological activities that could be harnessed for therapeutic purposes.

Chemical Structure and Properties

The chemical formula of compound 1 is , with a molecular weight of approximately 461.4 g/mol. The compound features a methoxyphenyl group, an amino group, and a thioether linkage, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H17F2N5O4S |

| Molecular Weight | 461.4 g/mol |

| IUPAC Name | N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

| CAS Number | 888426-32-2 |

The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, influencing cellular signaling pathways. This modulation can lead to potential therapeutic effects in various diseases.

Interaction Studies

Research indicates that compound 1 exhibits binding affinity to several biological targets, including enzymes involved in metabolic pathways and receptors linked to cellular signaling. These interactions are crucial for understanding its mechanism of action and potential applications in treating conditions such as cancer and bacterial infections.

Antibacterial and Antitubercular Properties

Compound 1 has been evaluated for its antibacterial and antitubercular activities. In vitro studies have demonstrated that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, compounds containing similar structural features have shown promising results against Mycobacterium tuberculosis.

Table: Antibacterial Activity of Compound 1

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Mycobacterium tuberculosis | 25 µg/mL |

Anticancer Activity

Recent studies have also focused on the anticancer potential of compound 1. It has been tested against various human tumor cell lines, showing promising antiproliferative effects. The mechanism appears to involve disruption of microtubule dynamics and induction of cell cycle arrest.

Table: Anticancer Activity Against Human Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon Carcinoma) | 0.5 |

| MCF-7 (Breast Carcinoma) | 1.0 |

| A549 (Lung Carcinoma) | 0.8 |

Case Studies

- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported the synthesis of compound 1 and its evaluation against various bacterial strains. The results indicated that it exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

- Anticancer Evaluation : Another research study assessed the anticancer properties of compound 1 using MTT assays on multiple cancer cell lines. The findings revealed that it effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that compound 1 induces apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogues:

Key Observations:

- Core Structure: Pyrimidinone-containing compounds (e.g., VII, 31) share the target’s central scaffold, whereas benzamide derivatives (e.g., 12h, 45) prioritize aromatic interactions.

- Substituent Effects: Thioether Chain Length: The target’s thioethyl group (C2) may enhance solubility compared to hexylthio (C6) in VII and 31, which likely increases lipophilicity . Electron-Donating vs. Sulfonamide vs. Benzamide: Sulfonamide derivatives (VII, 31) exhibit distinct electronic profiles compared to the target’s benzamide, affecting target selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide?

- Methodology : The synthesis typically involves multi-step condensation reactions. A pyrimidinone intermediate is first prepared via cyclization of thiourea derivatives with β-keto esters. The thioether linkage is introduced using chloroacetylated intermediates under basic conditions (e.g., potassium carbonate in DMF), followed by coupling with 3-methoxyphenylamine. Final purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

- Data Analysis :

- 1H NMR : Key signals include δ 10.2 ppm (NH of benzamide), δ 8.3 ppm (pyrimidinone C5-H), and δ 3.8 ppm (OCH3).

- 13C NMR : Peaks at ~170 ppm (C=O of benzamide) and ~160 ppm (pyrimidinone C6=O).

- IR : Bands at 1680–1700 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O of methoxy).

- ESI-MS : Molecular ion [M+H]+ expected at m/z 470–475.

Cross-referencing with analogous pyrimidinone derivatives in and ensures accurate assignment .

Q. What solvent systems are optimal for crystallization to obtain single-crystal X-ray diffraction data?

- Experimental Design : Use mixed polar aprotic solvents (e.g., DMF/water or acetonitrile/ethyl acetate). Slow evaporation at 25°C yields crystals suitable for X-ray analysis. For example, ethyl 2-(4-carboxybenzylidene)-thiazolo[3,2-a]pyrimidine derivatives crystallized in a monoclinic system (space group P21/c) with Z = 4, as reported in .

Advanced Research Questions

Q. How can contradictory bioactivity results in different assays (e.g., antimicrobial vs. anticancer) be resolved?

- Data Contradiction Analysis :

- Dose-Response Curves : Test across multiple concentrations (1–100 μM) to identify IC50 variability.

- Assay Conditions : Compare results under varying pH, temperature, and serum protein content. For example, thieno[2,3-d]pyrimidine derivatives ( ) showed reduced activity in serum-rich media due to protein binding .

- Target Specificity : Use siRNA or CRISPR knockouts to validate enzyme targets (e.g., bacterial PPTases vs. human kinases) .

Q. What computational strategies predict binding modes of this compound to enzymatic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of pyrimidinone-binding enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the benzamide NH and Asp27 residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the thioether linkage in the active site.

Refer to ’s AI-driven approaches for optimizing force field parameters .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Optimization Strategies :

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki couplings (if aryl halides are intermediates).

- Flow Chemistry : Use continuous-flow reactors to enhance mixing and reduce side products (e.g., ’s membrane separation technologies).

- Purification : Employ preparative HPLC with C18 columns (MeCN:H2O + 0.1% TFA) for >99% purity. Data from ’s thiazolidinedione synthesis supports this approach .

Key Methodological Notes

- Synthesis Pitfalls : Avoid prolonged exposure to moisture during thiourea cyclization to prevent hydrolysis of the thioether group.

- Advanced Analytics : Use LC-MS/MS for detecting trace impurities (<0.1%) in pharmacological studies.

- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing when evaluating derivatives (e.g., ’s Wistar albino mice model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.